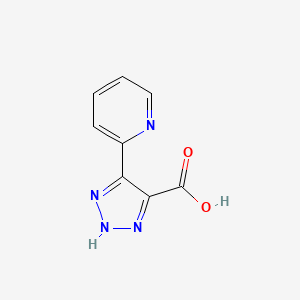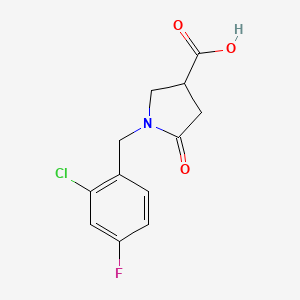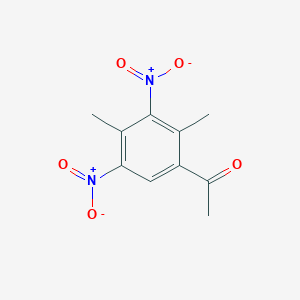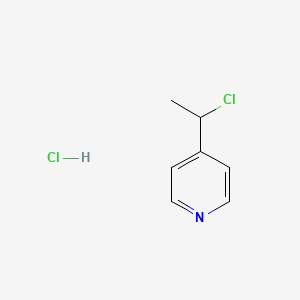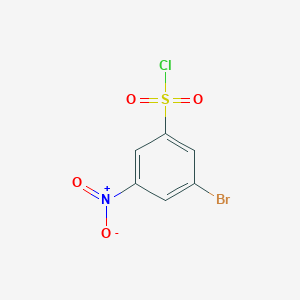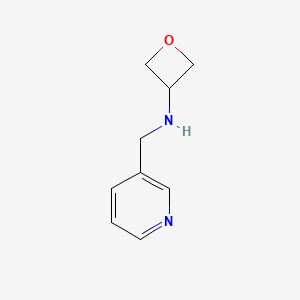
N-(pyridin-3-ylmethyl)oxetan-3-amine
Overview
Description
“N-(pyridin-3-ylmethyl)oxetan-3-amine” is a chemical compound with the empirical formula C9H12N2O . It has a molecular weight of 164.20 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an oxetane ring via a methylene bridge, with an amine group attached to the oxetane ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Coordination Chemistry and Catalysis
N-(pyridin-3-ylmethyl)oxetan-3-amine and its derivatives serve as efficient ligands in coordination chemistry, facilitating the formation of complex metal architectures with potential applications in catalysis. For instance, the compound has been utilized in the construction of helical silver(I) coordination polymers, showcasing unique structural motifs and potential for applications in molecular recognition and catalysis due to their specific metal coordination environments (Zhang et al., 2013). Additionally, manganese(II) complexes with related ligands have been synthesized, highlighting the potential for magnetic materials and catalytic applications (Wu et al., 2004).
Supramolecular Chemistry
Research on this compound derivatives contributes significantly to supramolecular chemistry, where the formation of mercury supramolecular architectures demonstrates the role of ligand design in directing the assembly of complex structures. These studies open avenues for the development of novel materials with specific functions, including catalysis and sensing (Ye et al., 2016).
Material Science and Luminescent Properties
The design and synthesis of coordination polymers involving this compound derivatives have led to materials with promising luminescent properties. Such materials are of interest for applications in optical devices, sensors, and bioimaging. The variable coordination modes and the ability to form extended networks make these complexes suitable for tuning the material properties for specific applications (Zhang et al., 2013).
Synthetic Methodology
The compound and its derivatives also play a crucial role in synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules. For example, their use in the synthesis of diverse γ-pyridinyl amine derivatives demonstrates their versatility in accessing a range of biologically active compounds with potential antioxidant and acetylcholinesterase inhibitory properties (Méndez & Kouznetsov, 2015).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(4-10-3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWHBVRHGCNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



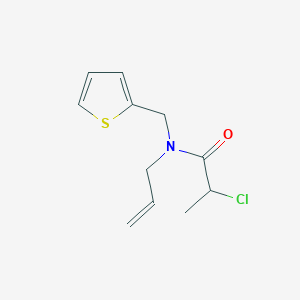

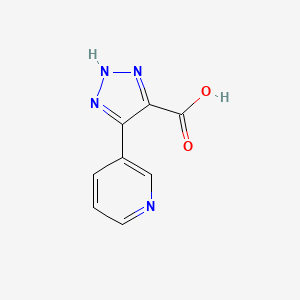
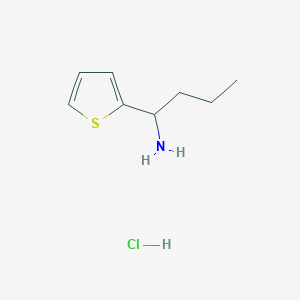
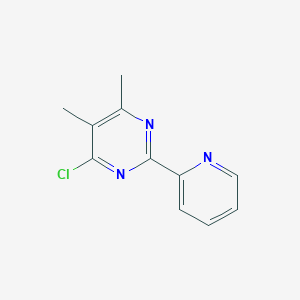
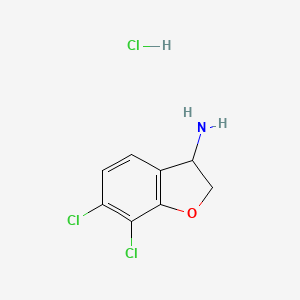
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
